NAMPT Enzymatic Inhibition: 4,333-Fold Weaker than Lead-Optimized Analog Compound 439
In a biochemical assay measuring inhibition of full-length C-terminal His6-tagged human NAMPT expressed in E. coli Rosetta (DE3) using PRPP/NAM as substrate/cofactor, 2-ethoxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide exhibited an IC50 of 13,000 nM [1]. By contrast, the lead-optimized NAMPT inhibitor from US11279687 (Compound 439, BDBM50435348) achieved an IC50 of 3 nM in a comparable NAMPT enzymatic assay [2]. This represents a 4,333-fold difference in target engagement potency, establishing the target compound as a weak NAMPT ligand suitable for use as a negative control or fragment starting point rather than a potent pharmacological probe.
| Evidence Dimension | NAMPT enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 13,000 nM (13 μM) |
| Comparator Or Baseline | US11279687 Compound 439 (BDBM50435348): IC50 = 3 nM |
| Quantified Difference | 4,333-fold weaker potency |
| Conditions | Full-length C-terminal His6-tagged human NAMPT expressed in E. coli Rosetta (DE3); PRPP/NAM substrate/cofactor |
Why This Matters
Procurement decisions must account for the >1000-fold potency gap to avoid misapplication of this compound as a pharmacological inhibitor when potent NAMPT blockade is required.
- [1] BindingDB. BDBM50376262. NAMPT IC50: 1.30E+4 nM. Assay: Inhibition of full-length C-terminal His6-tagged human NAMPT expressed in E. coli Rosetta (DE3) using PRPP/NAM as substrate/cofactor. Curated by ChEMBL from Genentech. View Source
- [2] BindingDB. BDBM50435348 (CHEMBL2391572; US11279687, Compound 439). NAMPT IC50: 3 nM. Assay: Inhibition of NAMPT (unknown origin), NAM conversion to NMN, 15 min preincubation, 30 min measurement. View Source
